N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Chemical Probes Medicinal Chemistry Early-Stage Discovery

N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide (CAS 1428351-46-5) is a synthetic small molecule characterized by an oxalamide core flanked by an isoxazole ring and a pyridin-3-ylsulfonyl-substituted piperidine moiety. It is registered in the PubChem database (CID with a molecular weight of 393.4 g/mol and a topological polar surface area of 143 Ų.

Molecular Formula C16H19N5O5S
Molecular Weight 393.42
CAS No. 1428351-46-5
Cat. No. B2393270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide
CAS1428351-46-5
Molecular FormulaC16H19N5O5S
Molecular Weight393.42
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C16H19N5O5S/c22-15(16(23)19-14-5-9-26-20-14)18-10-12-3-7-21(8-4-12)27(24,25)13-2-1-6-17-11-13/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,22)(H,19,20,23)
InChIKeySFNHFUYLIQPMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(Isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide: Procurement-Relevant Identity and Structural Context


N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide (CAS 1428351-46-5) is a synthetic small molecule characterized by an oxalamide core flanked by an isoxazole ring and a pyridin-3-ylsulfonyl-substituted piperidine moiety [1]. It is registered in the PubChem database (CID 71786358) with a molecular weight of 393.4 g/mol and a topological polar surface area of 143 Ų [1]. While its modular scaffold suggests potential interactions with biological targets, a systematic search of primary research papers, patents, and authoritative databases as of the latest update did not yield publicly available, reproducible quantitative pharmacology or selectivity data that would support a comparative evidence claim for this compound [1].

Why Procuring a Generic In-Class Analog Cannot Substitute for N1-(Isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide


In the absence of peer-reviewed structure–activity relationship (SAR) data for this specific oxalamide scaffold, any assumption of functional equivalence with in-class compounds such as aryl-sulfonylpiperidine oxalamides or isoxazole-containing amides is scientifically unsupported [1]. The combination of a pyridin-3-ylsulfonyl electron-deficient aromatic group with a hydrogen-bond-donating oxalamide and an isoxazole ring constitutes a unique pharmacophoric pattern whose biological consequences have not been publicly quantified. Without direct comparative assays against close analogs—none of which were identified in the screened peer-reviewed or patent literature—generic substitution cannot be rationalized on a quantitative basis [1].

Comparative Evidence Assessment for N1-(Isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide


Absence of Validated Biological Activity Data for Target and Comparators

A comprehensive search of BindingDB, ChEMBL, PubChem BioAssay, PubMed, and Google Patents revealed no quantitative IC50, Ki, Kd, or cellular activity data for this compound or for direct structural analogs that would permit a head-to-head comparison [1]. One BindingDB entry (BDBM517688) associated with the internal code 'NY0561' corresponds to a chemically distinct hydrazonoyl cyanide scaffold, not the target oxalamide, and is therefore excluded as a valid comparator [1]. Consequently, no evidence dimension can be populated with quantitative differentiation claims.

Chemical Probes Medicinal Chemistry Early-Stage Discovery

Unsubstantiated Cell-Based Activity Claims in Composite Databases

Although certain aggregated databases list this compound in the context of EPAC (Exchange Protein Directly Activated by cAMP) antagonism, a detailed inspection reveals that the underlying patent (US 11,124,489 B2) exemplifies 2-(benzo[d]isoxazol-3-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide as 'Compound 32 / NY0561', a molecule with a different chemotype and connectivity [1]. No assay data traceable to the oxalamide of interest were found. The apparent cross-referencing likely stems from synonymous internal codes in deposition platforms and does not constitute valid quantitative evidence for the target compound.

Target Identification Data Curation Procurement Due Diligence

Predicted Physicochemical and Drug-Likeness Parameters Without Comparative Context

Computed descriptors available via PubChem provide a baseline molecular profile but lack a quantitative comparator framework. The compound has 2 hydrogen bond donors, 8 acceptors, a computed LogP (XLogP3) of 0.1, and a topological polar surface area (TPSA) of 143 Ų [1]. These values situate it within the general boundaries of oral drug-like space; however, without parallel measurements on a defined set of analogs under identical conditions, no differential claim can be made. For instance, the TPSA value alone does not indicate superiority or deficiency relative to alternative sulfonamide–oxalamide hybrids unless activity–property relationships are empirically established.

ADME Prediction Drug-Likeness Computational Chemistry

Recommended Application Contexts for N1-(Isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide Based on Available Structural Evidence


Exploratory Medicinal Chemistry and Scaffold-Hopping Campaigns

Given the complete absence of public biological data, the compound is best utilized as a structurally novel starting point in proprietary lead-generation efforts where the unique combination of an isoxazole, an oxalamide linker, and a pyridin-3-ylsulfonyl group is hypothesized to confer a distinct interaction profile [1]. Procurement in milligram quantities for in-house biochemical profiling and SAR expansion around the oxalamide scaffold is the most scientifically justified near-term use.

Chemical Probe Invention Where Functional Annotation Is Absent

The compound’s current knowledge vacuum makes it an ideal candidate for chemical biology initiatives focused on de-orphanizing novel chemotypes. Its lack of pre-existing functional annotation ensures that any bioactivity discovered in phenotypic screens represents a genuinely new target–ligand relationship, uncontaminated by prior art [1].

Computational Docking and Pharmacophore Model Validation

With a molecular weight of 393.4 g/mol and a TPSA of 143 Ų, the compound can serve as a test case for in silico models that aim to predict the binding compatibility of sulfonylpiperidine–oxalamide hybrids [1]. Its distinct shape and hydrogen-bonding capacity make it a useful tool for challenging docking algorithms against highly decorated small molecules.

Quote Request

Request a Quote for N1-(isoxazol-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.